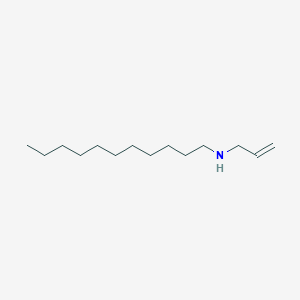![molecular formula C7H13LiSi B14283735 Lithium, [4-(trimethylsilyl)-3-butynyl]- CAS No. 121118-93-2](/img/structure/B14283735.png)
Lithium, [4-(trimethylsilyl)-3-butynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [4-(trimethylsilyl)-3-butynyl]- is an organolithium compound that features a lithium atom bonded to a [4-(trimethylsilyl)-3-butynyl] group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This particular compound is of interest due to its unique structure, which includes a trimethylsilyl group and a butynyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [4-(trimethylsilyl)-3-butynyl]- typically involves the reaction of a [4-(trimethylsilyl)-3-butynyl] halide with lithium metal. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
[4-(trimethylsilyl)-3-butynyl] halide+Li→Lithium, [4-(trimethylsilyl)-3-butynyl]-+Li halide
Industrial Production Methods
Industrial production of lithium, [4-(trimethylsilyl)-3-butynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, [4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in molecules.
Deprotonation: It can deprotonate weak acids, forming new carbon-lithium bonds.
Substitution: The lithium atom can be replaced by other electrophiles in substitution reactions.
Common Reagents and Conditions
Nucleophilic Addition: Common electrophiles include carbonyl compounds such as aldehydes and ketones. The reaction is typically carried out in an aprotic solvent like THF at low temperatures.
Deprotonation: Weak acids such as alcohols and amines are commonly used. The reaction is often performed at low temperatures to control the reactivity.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used. The reaction conditions vary depending on the electrophile but generally involve aprotic solvents and low temperatures.
Major Products Formed
Nucleophilic Addition: The major products are alcohols or ketones, depending on the electrophile used.
Deprotonation: The products are lithium alkoxides or amides.
Substitution: The products are new organolithium compounds with different substituents.
Scientific Research Applications
Lithium, [4-(trimethylsilyl)-3-butynyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Polymer Chemistry: The compound is used in the synthesis of polymers with unique properties, such as increased thermal stability and mechanical strength.
Material Science: It is employed in the preparation of advanced materials, including lithium-ion batteries and other energy storage devices.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of lithium, [4-(trimethylsilyl)-3-butynyl]- involves the formation of a highly reactive carbon-lithium bond. This bond can participate in various chemical reactions, acting as a nucleophile or base. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and allowing for selective reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or substrate.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with a similar structure but different reactivity.
Lithium diisopropylamide: A strong base used in organic synthesis, but with different steric and electronic properties.
Lithium hexamethyldisilazide: A non-nucleophilic base with applications in deprotonation reactions.
Uniqueness
Lithium, [4-(trimethylsilyl)-3-butynyl]- is unique due to its combination of a trimethylsilyl group and a butynyl group. This structure provides both steric protection and electronic effects, making it a versatile reagent in various chemical reactions. Its ability to participate in nucleophilic addition, deprotonation, and substitution reactions sets it apart from other organolithium compounds.
Properties
CAS No. |
121118-93-2 |
|---|---|
Molecular Formula |
C7H13LiSi |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
lithium;but-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13Si.Li/c1-5-6-7-8(2,3)4;/h1,5H2,2-4H3;/q-1;+1 |
InChI Key |
RJTWWKJAOUTGBI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)C#CC[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


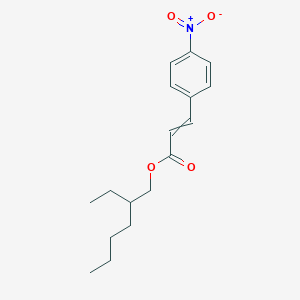
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
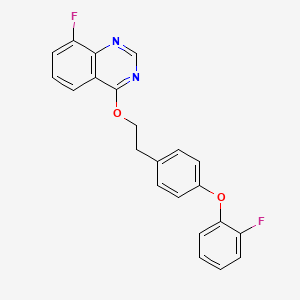
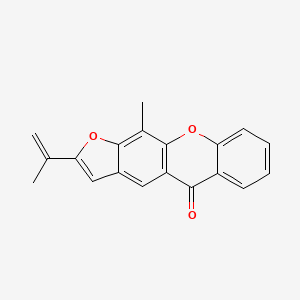
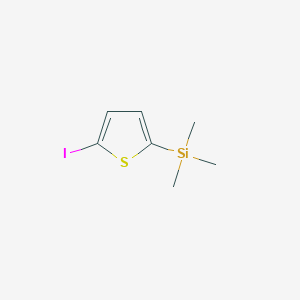
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)
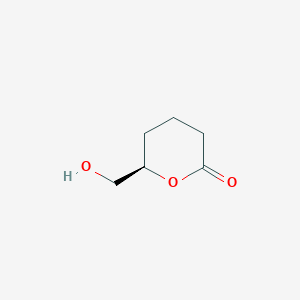

![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
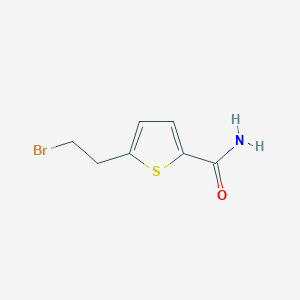
![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
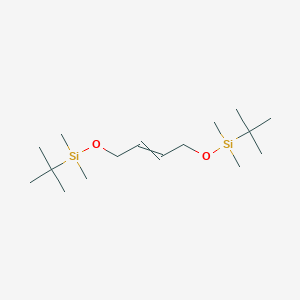
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
